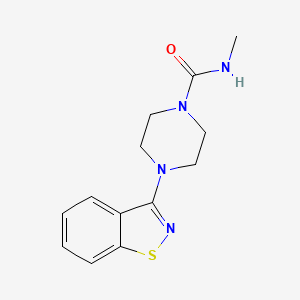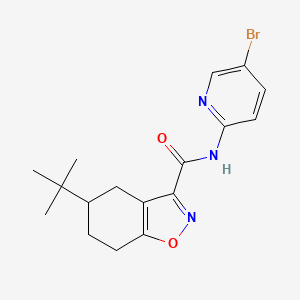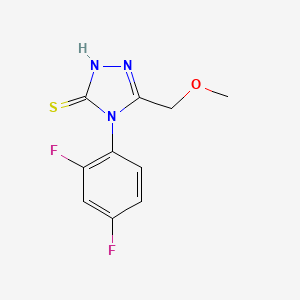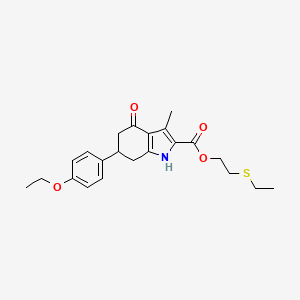![molecular formula C14H23N3O3 B4651974 3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4651974.png)
3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide
Übersicht
Beschreibung
3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide is a chemical compound that is commonly referred to as EM-4 or EMD-95885. This compound has been studied extensively due to its potential applications in scientific research. EM-4 is a potent and selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in a variety of physiological processes, including learning and memory.
Wirkmechanismus
EM-4 acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of glutamate, the natural ligand for the receptor. This leads to a decrease in the activity of the receptor, which can have a variety of effects depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
EM-4 has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In the brain, EM-4 has been shown to block the induction of long-term potentiation (LTP), which is a process that is thought to underlie learning and memory. EM-4 has also been shown to have neuroprotective effects, particularly in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EM-4 in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to specifically target the NMDA receptor without affecting other glutamate receptors. However, one limitation of using EM-4 is that it is a relatively complex compound to synthesize, which can limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for research involving EM-4. One area of interest is the potential use of EM-4 as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression, and the potential use of EM-4 as a tool for investigating these disorders. Additionally, there is ongoing research into the development of new and improved NMDA receptor antagonists, which could have even greater selectivity and potency than EM-4.
Wissenschaftliche Forschungsanwendungen
EM-4 has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological processes. This compound has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in the brain. EM-4 has been used in studies of learning and memory, as well as in investigations of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-3-12-13(11(2)20-16-12)14(18)15-5-4-6-17-7-9-19-10-8-17/h3-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBOFNZNRWDZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline](/img/structure/B4651894.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4651901.png)
![N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4651919.png)


![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651934.png)
![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651959.png)

![(2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4651969.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(1-pyrrolidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B4651991.png)
![2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4651998.png)


![3-(4-chlorophenyl)-2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-1-propanone](/img/structure/B4652013.png)